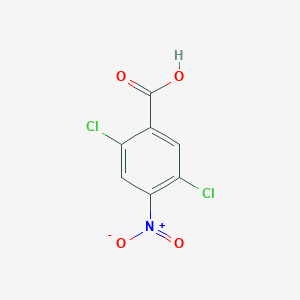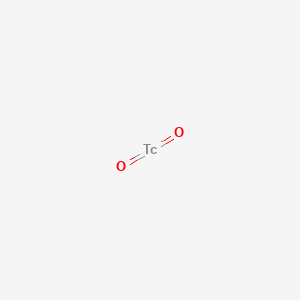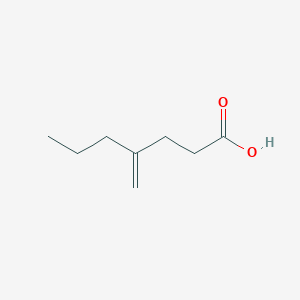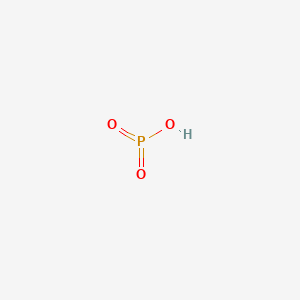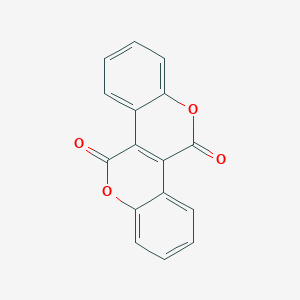
Chromeno(4,3-c)chromene-5,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromeno(4,3-c)chromene-5,11-dione, commonly known as quinone, is a naturally occurring organic compound. It is a yellow crystalline solid with a molecular formula C16H8O3. Quinone is widely used in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
作用機序
Quinone exerts its biological activity through various mechanisms, including the generation of reactive oxygen species (ROS), the inhibition of enzymes, and the induction of apoptosis. Quinone can generate ROS through its redox cycling, which can lead to oxidative damage to cellular components, such as DNA and proteins. Quinone can also inhibit enzymes, such as topoisomerase and NADH dehydrogenase, which are involved in various biological processes. Finally, quinone can induce apoptosis, which is a process of programmed cell death that plays a crucial role in various physiological and pathological processes.
Biochemical and Physiological Effects:
Quinone has various biochemical and physiological effects, depending on its concentration and exposure time. At low concentrations, quinone can act as an antioxidant, protecting cells from oxidative damage. At high concentrations, quinone can induce oxidative stress, leading to cellular damage and death. Quinone can also affect various physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Quinone can modulate the immune response by regulating cytokine production and phagocytosis. Quinone can affect the cardiovascular system by inducing vasoconstriction and decreasing cardiac output. Quinone can also affect the nervous system by inducing neurotoxicity and neurodegeneration.
実験室実験の利点と制限
Quinone has various advantages and limitations for lab experiments. Its advantages include its ease of synthesis, its stability, and its versatility as a reagent. Its limitations include its toxicity, its instability in solution, and its potential to generate ROS. Therefore, proper precautions, such as the use of protective equipment and the handling of quinone in a fume hood, should be taken when working with quinone.
将来の方向性
There are various future directions for the study of quinone. One direction is to explore the potential of quinone as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate the role of quinone in the pathogenesis of various diseases, such as Parkinson's disease and Alzheimer's disease, as it has been implicated in the generation of ROS and neurodegeneration. Finally, another direction is to develop new methods for the synthesis of quinone and its derivatives, as it has various applications in organic chemistry, biochemistry, and pharmaceuticals.
Conclusion:
In conclusion, quinone is a naturally occurring organic compound with various applications in organic chemistry, biochemistry, and pharmaceuticals. Quinone can be synthesized through various methods, and its scientific research application includes its use as a reagent, an antitumor agent, an antibacterial agent, and an antifungal agent. Quinone exerts its biological activity through various mechanisms, and its biochemical and physiological effects depend on its concentration and exposure time. Quinone has various advantages and limitations for lab experiments, and its future directions include its potential as an anticancer agent, its role in the pathogenesis of various diseases, and the development of new synthesis methods.
合成法
Quinone can be synthesized through various methods, including the oxidation of hydroquinone, the oxidation of aniline, and the oxidation of phenol. The most commonly used method is the oxidation of hydroquinone. This method involves the reaction of hydroquinone with an oxidizing agent, such as potassium permanganate or hydrogen peroxide, in the presence of a catalyst, such as sulfuric acid or acetic acid. The reaction produces quinone as a yellow crystalline solid.
科学的研究の応用
Quinone has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, quinone is used as a reagent for various reactions, such as the Baeyer-Villiger oxidation and the Friedel-Crafts acylation. In biochemistry, quinone is involved in various biological processes, such as electron transfer and oxidative phosphorylation. In pharmaceuticals, quinone is used as an antitumor agent, an antibacterial agent, and an antifungal agent.
特性
| 13225-81-5 | |
分子式 |
C16H8O4 |
分子量 |
264.23 g/mol |
IUPAC名 |
chromeno[4,3-c]chromene-5,11-dione |
InChI |
InChI=1S/C16H8O4/c17-15-13-9-5-1-3-7-11(9)19-16(18)14(13)10-6-2-4-8-12(10)20-15/h1-8H |
InChIキー |
KIGZKBSNSXPIOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




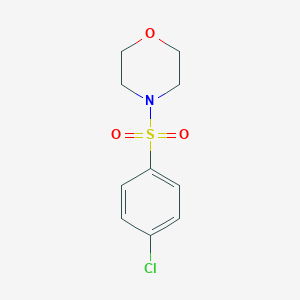
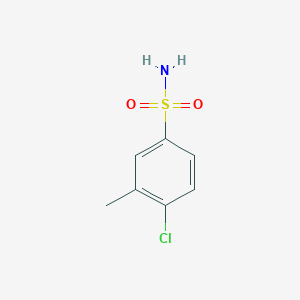
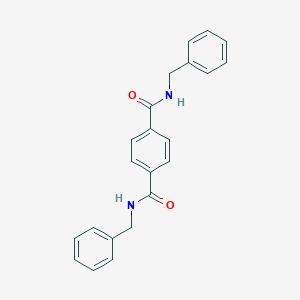
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)

